
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C8H17NO2S2 and a molecular weight of 223.35 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a thietan ring and an ethylsulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thietan-3-amine with ethylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(Ethylsulfonyl)propan-2-yl)thietan-3-amine: can be compared with other thietan derivatives and sulfonyl-containing compounds.
Thietan-3-amine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
Ethylsulfonyl chloride: Used as a reagent in the synthesis of this compound but lacks the thietan ring.
Uniqueness
The unique combination of the thietan ring and the ethylsulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO2S2 |
|---|---|
Peso molecular |
223.4 g/mol |
Nombre IUPAC |
N-(1-ethylsulfonylpropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H17NO2S2/c1-3-13(10,11)6-7(2)9-8-4-12-5-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
CDVXNDYWMLDIIE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC(C)NC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
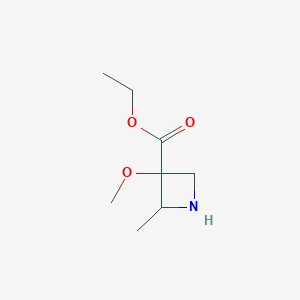
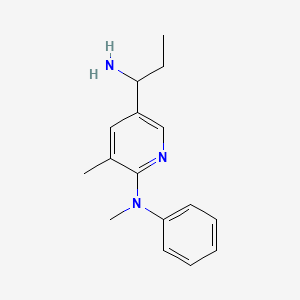

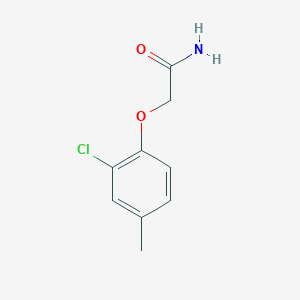
![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
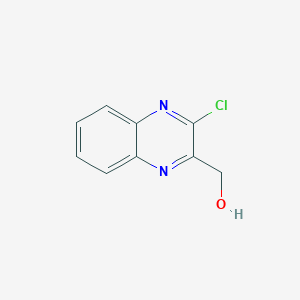
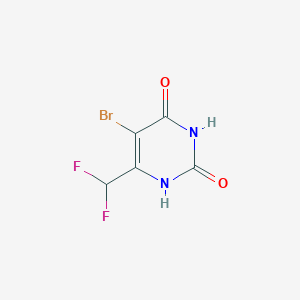


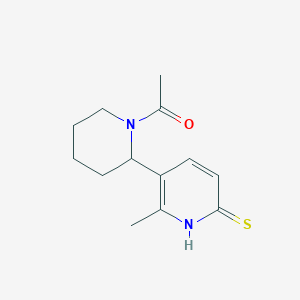
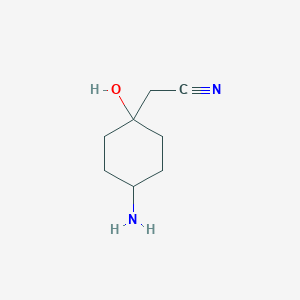
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
